3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile
Description
3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H8BrClN2 and a molecular weight of 259.53 g/mol This compound is characterized by the presence of an amino group, a bromo group, and a chloro group attached to a phenyl ring, along with a nitrile group attached to a propanenitrile chain
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
3-amino-3-(3-bromo-2-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8H,4,13H2 |
InChI Key |
YNDUMJSWSJMENC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile typically involves the reaction of 3-bromo-2-chlorobenzaldehyde with an appropriate amine and a nitrile source. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine intermediate, followed by reduction to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino, bromo, and chloro groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-bromo-3-chlorophenyl)propanenitrile
- 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile
- 3-Amino-3-(3-bromo-4-chlorophenyl)propanenitrile
Uniqueness
3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile is unique due to the specific positioning of the bromo and chloro groups on the phenyl ring, which can affect its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds .
Biological Activity
3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula CHBrClN, this compound contains an amino group, a nitrile group, and a phenyl ring substituted with bromine and chlorine atoms. These functional groups suggest that the compound may interact with various biological targets, making it a candidate for drug discovery and therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure allows for multiple interactions with biological macromolecules, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and other non-covalent interactions with enzymes and receptors. The presence of both the amino and nitrile groups enhances its potential as a lead compound in drug development. Preliminary studies indicate that it may possess anti-inflammatory and anticancer properties, although further research is required to confirm these effects.
Biological Activity Studies
Research has focused on the interactions of this compound with specific biological targets. Some key findings include:
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Anticancer Properties : Preliminary data indicate that this compound could exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds. The following table summarizes these comparisons:
| Compound Name | Structural Features | Differences |
|---|---|---|
| 3-Amino-3-(3-chlorophenyl)propanenitrile | Lacks bromine substituent | Only contains chlorine |
| 3-Amino-3-(3-bromophenyl)propanenitrile | Lacks chlorine substituent | Only contains bromine |
| 3-Amino-3-(2-chlorophenyl)propanenitrile | Chlorine in a different position | Positioning affects reactivity |
The dual substitution of bromine and chlorine on the phenyl ring distinguishes this compound from its analogs, potentially leading to distinct chemical reactivity and biological activity.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
- Anticancer Activity : In vitro assays revealed that compounds similar to this compound showed IC50 values indicating potent anticancer activity against various cell lines, including HeLa and MCF7. These findings support further exploration into its use as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
